molecular formula C8H5ClFN B1425114 2-Chloro-4-fluoro-5-methylbenzonitrile CAS No. 924626-79-9

2-Chloro-4-fluoro-5-methylbenzonitrile

Cat. No.: B1425114
CAS No.: 924626-79-9
M. Wt: 169.58 g/mol
InChI Key: FBHSHKNJRSFGOQ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methylbenzonitrile is a chemical compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Mechanism of Action

The presence of a nitrile group (-C≡N) suggests that this compound could potentially undergo reactions such as hydrolysis, reduction, or Grignard reactions, leading to a variety of products. The chlorine and fluorine atoms could also potentially be replaced in nucleophilic substitution reactions .

As for the safety information, it’s noted that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the halogenation of 4-fluoro-5-methylbenzonitrile using chlorine gas under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent reaction controls to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-4-fluoro-5-methylbenzonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzonitrile
  • 4-Fluoro-2-methylbenzonitrile
  • 2-Fluoro-5-methylbenzonitrile

Uniqueness

2-Chloro-4-fluoro-5-methylbenzonitrile is unique due to the specific arrangement of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2-chloro-4-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHSHKNJRSFGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an argon atmosphere, to a solution (20 mL) of 1-bromo-2-chloro-4-fluoro-5-methylbenzene (4.47 g) in N,N-dimethylformamide were added tetrakis(triphenylphosphine)palladium(0) (0.78 g) and zinc cyanide (1.23 g). The mixture was stirred at 110° C. for 13 hr and partitioned between ethyl acetate-water. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate) and crystallized from ethyl acetate-hexane to give the title compound as a colorless solid (yield: 2.3 g).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
1.23 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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